molecular formula C13H21N B1429685 Tert-butyl[(2,5-dimethylphenyl)methyl]amine CAS No. 1178469-05-0

Tert-butyl[(2,5-dimethylphenyl)methyl]amine

Cat. No.: B1429685
CAS No.: 1178469-05-0
M. Wt: 191.31 g/mol
InChI Key: RHWRXORDSROIEV-UHFFFAOYSA-N
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Description

Tert-butyl[(2,5-dimethylphenyl)methyl]amine is a chemical compound of interest in organic and medicinal chemistry research. It features a tert-butylamine group, a motif known for conferring steric hindrance and influencing the compound's electronic properties, which can be pivotal in the development of novel chemical entities . Compounds within this structural class are frequently explored as key intermediates or building blocks in synthetic chemistry. Researchers utilize such amines in the development of potential pharmaceuticals, agrochemicals, and other specialty chemicals . The tert-butylamine moiety is a known component in rubber vulcanization accelerators and various pesticides , suggesting potential applications in materials science. As a high-purity research chemical, it is essential for conducting structure-activity relationship (SAR) studies, where modulating the amine and aromatic components can help optimize biological activity and physicochemical properties . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling procedures.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10-6-7-11(2)12(8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRXORDSROIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

  • Reactants: Aromatic halides (e.g., 2,5-dimethylphenyl halides) and amines (e.g., tert-butylamine derivatives).
  • Catalysts: Palladium complexes such as (THP-Dipp)Pd(cinnamyl)Cl or (THP-Dipp)Pd(allyl)Cl.
  • Conditions: Reactions typically occur in dry, inert atmospheres (argon), using solvents like 1,4-dioxane, at elevated temperatures (~120°C), with bases such as sodium tert-butoxide.
  • Outcome: Formation of N-aryl amines with high purity and yields, often purified via chromatography.

Research Findings

  • The process is highly efficient, with yields often exceeding 80%.
  • The method tolerates various functional groups, enabling the synthesis of complex aromatic amines.

Data Table: Cross-Coupling Synthesis Parameters

Parameter Typical Value Reference
Catalyst (THP-Dipp)Pd(cinnamyl)Cl
Solvent 1,4-Dioxane
Temperature 120°C
Reaction Time 18 hours
Yield >80%

Reductive Amination of Aromatic Aldehydes

An alternative, well-established approach involves reductive amination of aromatic aldehydes with tert-butylamine derivatives.

Procedure

  • Step 1: Condensation of 2,5-dimethylbenzaldehyde with tert-butylamine.
  • Step 2: Reduction of the imine intermediate using hydride sources like sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Conditions: Mild temperatures (room temperature to 50°C), in solvents such as methanol or ethanol, with acid catalysts like acetic acid to facilitate imine formation.

Research Findings

  • This method offers high selectivity for the mono-alkylated amine.
  • Suitable for large-scale synthesis due to operational simplicity.

Data Table: Reductive Amination Parameters

Parameter Typical Value Reference
Aldehyde 2,5-Dimethylbenzaldehyde
Amine tert-Butylamine
Reducing Agent Sodium triacetoxyborohydride
Solvent Methanol
Temperature 25–50°C
Yield 75–85%

Nucleophilic Substitution on Aromatic Methyl Groups

Given the methyl substitution pattern on the aromatic ring, nucleophilic substitution reactions can be employed to introduce the amino group.

Method

  • Step 1: Activation of the methyl group via halogenation (e.g., chloromethylation).
  • Step 2: Nucleophilic displacement using ammonia or primary amines under basic conditions.

Research Findings

  • This approach is less favored due to potential side reactions and over-alkylation.
  • Best suited for specific substitution patterns and when combined with other methods.

Data Table: Nucleophilic Substitution Conditions

Parameter Typical Value Reference
Reagents N-chlorosuccinimide, ammonia
Solvent Acetone or ethanol
Temperature Reflux (~80°C)
Yield 50–65%

Notes on Synthetic Optimization

  • Choice of Starting Material: Aromatic methyl derivatives with appropriate halogenation facilitate subsequent substitution.
  • Catalyst Selection: Palladium-based catalysts are preferred for cross-coupling due to their robustness.
  • Reaction Conditions: Elevated temperatures and inert atmospheres improve yields, but milder conditions are possible with optimized catalysts.
  • Purification: Chromatography and recrystallization are standard for obtaining high-purity products.

Summary of Preparation Strategies

Method Advantages Limitations
Transition-metal catalysis High selectivity, broad functional group tolerance Requires expensive catalysts, inert atmosphere needed
Reductive amination Mild conditions, operational simplicity Possible over-alkylation, side reactions
Nucleophilic substitution Straightforward, cost-effective Less selective, potential side reactions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2,5-dimethylphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form secondary amines or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

    Substitution: Nucleophiles such as halides, cyanides, or other amines in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a tert-butyl group linked to an amine functional group , which is further attached to a benzyl moiety substituted with two methyl groups at the 2 and 5 positions of the phenyl ring. This configuration imparts significant steric hindrance and electronic properties, making it valuable in various chemical reactions.

  • Molecular Formula : C₁₄H₁₉N
  • Molecular Weight : Approximately 205.3 g/mol

Pharmaceutical Applications

Tert-butyl[(2,5-dimethylphenyl)methyl]amine has shown potential in drug development due to its biological activity. The following applications highlight its significance:

  • Drug Development : The compound may serve as a lead structure for developing new drugs targeting various diseases due to its ability to interact with biological systems effectively. Its unique steric and electronic properties allow it to modulate receptor interactions, potentially leading to novel therapeutic agents.
  • Antioxidant Properties : Similar compounds have been studied for their antioxidant capabilities, which can protect against oxidative stress-related damage in cells. This aspect is crucial for developing treatments for neurodegenerative diseases and other conditions associated with oxidative damage .

Material Science Applications

In material science, this compound is utilized for its stabilizing properties:

  • Stabilizers in Polymers : The compound can be incorporated into polymer formulations to enhance thermal stability and resistance to oxidative degradation. This application is vital for improving the lifespan and performance of materials used in various industries, including automotive and construction .
  • Additives in Coatings : Its use as an additive in coatings helps improve the durability and protective qualities of paints and varnishes against environmental factors such as UV radiation and moisture .

Case Study 1: Drug Development

A recent study investigated the synthesis of derivatives of this compound aimed at enhancing its bioactivity. The derivatives demonstrated improved interaction with specific receptors involved in inflammatory pathways, suggesting potential applications in anti-inflammatory therapies.

CompoundStructureActivity
Derivative AStructure AModerate anti-inflammatory
Derivative BStructure BHigh anti-inflammatory

Case Study 2: Polymer Stabilization

In another study, this compound was tested as a stabilizer in polyurethane formulations. The results indicated that incorporating this compound significantly improved thermal stability compared to traditional stabilizers.

Test ConditionControl StabilityStability with Tert-butyl Amine
100°C for 24h60%85%
UV Exposure70%90%

Mechanism of Action

The mechanism of action of tert-butyl[(2,5-dimethylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amine group can form hydrogen bonds or ionic interactions with target sites, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biological studies, or industrial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine (C₁₃H₂₁NO₂)
  • Molecular Formula: C₁₃H₂₁NO₂ (vs. C₁₃H₂₁N for the dimethyl variant).
  • Key Differences: Substituents: Methoxy (-OCH₃) groups at positions 2 and 5 on the phenyl ring instead of methyl (-CH₃). Electronic Effects: Methoxy groups are stronger electron donors than methyl, altering reactivity in nucleophilic or electrophilic reactions. Physicochemical Properties:
  • Higher molecular weight (223.31 g/mol ) due to oxygen atoms in methoxy groups.
  • Predicted collision cross-sections (CCS) for adducts range from 152.5–164.0 Ų (e.g., [M+H]⁺: 152.5 Ų) .
  • Applications : Methoxy derivatives are often intermediates in pharmaceutical synthesis due to their stability and hydrogen-bonding capacity .
2.2. (2,5-dimethoxyphenyl)methylamine (C₁₄H₂₃NO₂)
  • Molecular Formula: C₁₄H₂₃NO₂.
  • Key Differences: Alkyl Group: 3-methylbutyl replaces tert-butyl, reducing steric hindrance. Molecular Weight: 237.34 g/mol, larger than the tert-butyl variant. Solubility: Linear alkyl chains (3-methylbutyl) may improve solubility in non-polar solvents compared to branched tert-butyl .
2.3. (S)-[2-(2,6-dimethylphenyl)ethoxy](methoxy)methylamine (C₁₃H₂₁NO₂)
  • Molecular Formula: C₁₃H₂₁NO₂.
  • Key Differences: Substituents: 2,6-dimethylphenyl group and ethoxy-methoxy backbone. InChI: InChI=1S/C13H21NO2/c1-10-6-5-7-11(2)12(10)8-9-16-13(14-3)15-4/h5-7,13-14H,8-9H2,1-4H3/t13-/m0/s1 .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Predicted CCS (Ų) [M+H]⁺ Notable Features
Tert-butyl[(2,5-dimethylphenyl)methyl]amine C₁₃H₂₁N 191.31 2,5-dimethylphenyl N/A High steric bulk, electron-donating methyl
Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine C₁₃H₂₁NO₂ 223.31 2,5-dimethoxyphenyl 152.5 Stronger electron donation, pharmaceutical use
(2,5-dimethoxyphenyl)methylamine C₁₄H₂₃NO₂ 237.34 3-methylbutyl N/A Improved solubility, linear alkyl chain
(S)-[2-(2,6-dimethylphenyl)ethoxy](methoxy)methylamine C₁₃H₂₁NO₂ 223.31 2,6-dimethylphenyl N/A Chiral center, ethoxy-methoxy backbone

Biological Activity

Tert-butyl[(2,5-dimethylphenyl)methyl]amine (CAS No. 1178469-05-0) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a dimethylphenyl moiety. The compound's molecular formula is C13H19NC_{13}H_{19}N, and it features a tertiary amine structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing cognitive functions and neurodegenerative conditions.
  • Enzyme Inhibition : Some studies suggest that this compound could inhibit certain enzymes, which may be beneficial in treating diseases like Alzheimer's.

Synthesis

The synthesis of this compound typically involves the alkylation of an amine with a suitable electrophile. The general synthetic route can be depicted as follows:

  • Starting Materials : Tert-butylamine and 2,5-dimethylbenzyl chloride.
  • Reaction Conditions : Conducted in an organic solvent under reflux conditions.
  • Purification : The product is purified through recrystallization or chromatography.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific biological targets such as:

  • Receptors : Potential binding to neurotransmitter receptors could modulate synaptic transmission.
  • Enzymes : Inhibition of key enzymes involved in metabolic pathways may lead to therapeutic effects.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of amines similar to this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa cells) with IC50 values ranging from 10 to 30 µM .
  • Neuropharmacological Effects :
    • Research indicated that tertiary amines can cross the blood-brain barrier and influence cholinergic systems, suggesting potential applications in treating neurodegenerative diseases .
  • Enzyme Inhibition :
    • Preliminary data showed that compounds with similar structures inhibited acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, with IC50 values around 50 µM .

Data Table: Biological Activity Summary

Activity TypeTargetEffectIC50 Value
AnticancerHeLa CellsCytotoxicity10 - 30 µM
NeuropharmacologicalAChEEnzyme Inhibition~50 µM
Enzyme InhibitionVarious EnzymesPotential Therapeutic RoleN/A

Q & A

What established synthetic routes are available for Tert-butyl[(2,5-dimethylphenyl)methyl]amine, and what key intermediates are involved?

Basic Research Question
The synthesis of this compound typically involves reductive amination or nucleophilic substitution. For example, the 2,5-dimethylbenzylamine core (C₉H₁₃N, CAS 93-48-1) can be functionalized with a tert-butyl group via alkylation using tert-butyl halides or via Schiff base reduction . Evidence from related tert-butyl amines (e.g., (2,5-Dimethylphenyl)methylamine, CAS 39191-09-8) suggests that protecting groups may be required to prevent side reactions during alkylation . Key intermediates include 2,5-dimethylbenzyl chloride and tert-butylamine derivatives, with purification steps often involving column chromatography or recrystallization.

Which spectroscopic and analytical methods are most effective for characterizing this compound?

Basic Research Question
Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and aromatic protons from the 2,5-dimethylphenyl moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~177.29 for C₁₂H₁₉N) .
  • Refractometry : Refractive index (1.535–1.538) for purity assessment, as noted for structurally similar amines .
  • Chromatography : HPLC or GC-MS to detect impurities, particularly in intermediates like 2,5-dimethylbenzylamine .

How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Advanced Research Question
Byproduct formation often arises from over-alkylation or oxidation. Strategies include:

  • Temperature Control : Maintaining reactions below 50°C to prevent thermal degradation of the tert-butyl group .
  • Catalyst Selection : Using palladium or nickel catalysts for selective reductions, as seen in related triazole-amine syntheses .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates and reduce side reactions .
  • Waste Management : Segregating reaction byproducts (e.g., halogenated intermediates) for professional disposal to comply with safety protocols .

How should researchers address contradictions in reported physicochemical data for this compound derivatives?

Advanced Research Question
Data discrepancies (e.g., conflicting solubility or stability reports) require:

  • Source Cross-Validation : Compare data from peer-reviewed journals over vendor specifications (e.g., AldrichCPR or Sigma-Aldrich, which may lack analytical validation ).
  • Experimental Replication : Reproduce synthesis and characterization under controlled conditions to isolate variables .
  • Advanced Techniques : Use X-ray crystallography or computational modeling (e.g., density functional theory) to resolve structural ambiguities, as applied to tert-butyl-hydroxypropylamine derivatives .

What experimental designs are recommended to assess the environmental impact of this compound given limited ecotoxicological data?

Advanced Research Question
Proposed methodologies include:

  • Persistence Studies : Aerobic/anaerobic degradation assays in soil/water systems, measuring half-life under varying pH and temperature conditions .
  • Toxicity Profiling : Acute toxicity tests using Daphnia magna or Vibrio fischeri, extrapolating from structurally similar amines (e.g., terbuthylazine derivatives) .
  • Bioaccumulation Potential : LogP calculations (estimated ~3.5 for C₁₂H₁₉N) to predict lipid solubility and environmental mobility .

How can computational models predict the reactivity of this compound in novel reaction environments?

Advanced Research Question
Computational approaches include:

  • Molecular Dynamics (MD) Simulations : To study solvent effects on reaction pathways, as demonstrated for tert-butyl-hydroxypropylamine hydrochloride .
  • Quantum Mechanical Calculations : DFT-based analysis of electrophilic aromatic substitution preferences at the 2,5-dimethylphenyl ring .
  • Docking Studies : To explore potential biological activity (e.g., enzyme inhibition) by modeling interactions with pesticidal targets like triazine derivatives .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact, as advised for similar amines .
  • Ventilation : Use fume hoods to avoid inhalation, given the lack of toxicity data for related compounds .
  • Spill Management : Neutralize spills with dilute acetic acid and adsorbents, followed by hazardous waste disposal .

What strategies enhance the stability of this compound during long-term storage?

Advanced Research Question
Stability optimization involves:

  • Storage Conditions : Anhydrous environments (e.g., desiccators) at 2–8°C to prevent hydrolysis of the tert-butyl group .
  • Light Protection : Amber glass containers to avoid photodegradation, as recommended for light-sensitive triazole amines .
  • Stabilizer Addition : Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl[(2,5-dimethylphenyl)methyl]amine
Reactant of Route 2
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Tert-butyl[(2,5-dimethylphenyl)methyl]amine

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